molecular formula C8H12O2 B069109 Ethyl (1R)-cyclopent-2-ene-1-carboxylate CAS No. 162084-63-1

Ethyl (1R)-cyclopent-2-ene-1-carboxylate

Katalognummer: B069109
CAS-Nummer: 162084-63-1
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: UEQABYAVIXEMCK-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. It is characterized by a cyclopentene ring with a carboxylic acid ethyl ester functional group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (1R)-2-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of a phase transfer catalyst to facilitate the reaction between (1R)-2-Cyclopentene-1-carboxylic acid and ethyl bromide. This method can be advantageous as it often results in higher yields and fewer by-products.

Industrial Production Methods

In an industrial setting, the production of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents such as lithium aluminum hydride can produce the corresponding alcohol.

    Oxidation: The compound can be oxidized to form (1R)-2-Cyclopentene-1-carboxylic acid or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Hydrolysis: (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.

    Reduction: (1R)-2-Cyclopentene-1-carboxylic acid alcohol.

    Oxidation: Various oxidized derivatives of (1R)-2-Cyclopentene-1-carboxylic acid.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals due to its ester functional group.

Wirkmechanismus

The mechanism of action of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be compared with other similar compounds such as:

    Methyl cyclopentene carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclopentene carboxylic acid: Lacks the ester functional group, making it less reactive in certain types of reactions.

    Cyclopentene alcohol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.

The uniqueness of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester lies in its specific stereochemistry and the presence of both a cyclopentene ring and an ester functional group, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

162084-63-1

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

ethyl (1R)-cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1

InChI-Schlüssel

UEQABYAVIXEMCK-ZETCQYMHSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CCC=C1

SMILES

CCOC(=O)C1CCC=C1

Kanonische SMILES

CCOC(=O)C1CCC=C1

Synonyme

2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.